REACTION_CXSMILES
|
C([O:3][C:4](=[O:21])[CH:5]([C:11]1[CH:12]=[C:13]2[C:18](=[CH:19][CH:20]=1)[N:17]=[CH:16][CH:15]=[N:14]2)C(OCC)=O)C.[OH-].[Na+]>CO>[N:17]1[C:18]2[C:13](=[CH:12][C:11]([CH2:5][C:4]([OH:21])=[O:3])=[CH:20][CH:19]=2)[N:14]=[CH:15][CH:16]=1 |f:1.2|
|
Name
|
2-quinoxalin-6-yl -malonic acid diethyl ester
|
Quantity
|
0.066 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)C=1C=C2N=CC=NC2=CC1)=O
|
Name
|
|
Quantity
|
0.229 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for several hours at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was then evaporated in vacuo, 1N HCl
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
EXTRACTION
|
Details
|
the product was extracted with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=NC2=CC(=CC=C12)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.03 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |